molecular formula C10H19BrO2 B6168260 tert-butyl 2-bromohexanoate CAS No. 24356-14-7

tert-butyl 2-bromohexanoate

Cat. No.: B6168260
CAS No.: 24356-14-7
M. Wt: 251.16 g/mol
InChI Key: NBXOKFDATKQLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromohexanoate (CAS 24356-14-7) is an organic compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 . This compound serves as a versatile alkyl bromide synthon and building block in synthetic organic chemistry, particularly for the introduction of functionalized hexanoate chains into more complex molecular architectures. The structure features a bromine atom at the alpha-position of the carbonyl, making it a potential substrate for nucleophilic substitution reactions to create new carbon-carbon bonds. The tert-butyl ester group offers significant steric protection, enhancing stability under various reaction conditions and making it a valuable precursor in multi-step synthesis. Researchers may utilize this reagent in the development of pharmaceutical intermediates, agrochemicals, and novel organic materials. The product requires cold-chain transportation and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24356-14-7

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

tert-butyl 2-bromohexanoate

InChI

InChI=1S/C10H19BrO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3

InChI Key

NBXOKFDATKQLMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2 Bromohexanoate and Analogous α Bromoesters

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes, which involve the synthesis and subsequent modification of a precursor molecule, are often more practical and higher-yielding than direct α-halogenation of esters.

Esterification of α-Bromoacids

A robust and widely used two-step method for synthesizing tert-butyl 2-bromohexanoate involves first the α-bromination of the parent carboxylic acid, followed by esterification.

α-Bromination of Hexanoic Acid : The classic Hell-Volhard-Zelinsky (HVZ) reaction is employed to brominate hexanoic acid at the alpha position. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org The reaction proceeds via the formation of an acyl bromide, which readily enolizes and is subsequently brominated. wikipedia.orgorganic-chemistry.org This method reliably produces 2-bromohexanoic acid. orgsyn.org

Esterification of 2-Bromohexanoic Acid : The resulting 2-bromohexanoic acid is then esterified to form the tert-butyl ester. A particularly efficient and green method for this step is the reaction of the acid with isobutene in the presence of a solid acid catalyst, such as a perfluorinated sulfonic acid resin or other cation exchange resins. google.com This approach avoids the use of harsh reagents and simplifies product purification. Other methods include reaction with tert-butanol (B103910) catalyzed by an acid or conversion of the bromoacid to its acyl chloride followed by reaction with tert-butanol. tandfonline.com

Derivatization of Hexanoate (B1226103) Scaffolds

Synthesizing this compound by first preparing tert-butyl hexanoate and then introducing the bromine atom is a less common pathway. csic.es This route is challenging because the α-protons of a simple ester are not very acidic. The reaction would require deprotonation with a very strong base to form an enolate, which could then be trapped with an electrophilic bromine source like Br₂ or NBS. This approach often suffers from side reactions, such as self-condensation (Claisen condensation) or elimination, and may not be as high-yielding or clean as the HVZ/esterification sequence.

Green Chemistry Principles in α-Bromoester Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. Several green chemistry principles can be applied to the synthesis of this compound and its analogues. mdpi.com

Use of Heterogeneous Catalysts : Employing solid, recyclable catalysts like silica-supported acids or ion-exchange resins simplifies catalyst recovery and reuse, reducing waste. researchgate.netmdpi.comrsc.org This is exemplified in the esterification of 2-bromohexanoic acid with isobutene over a resin catalyst. google.com

Safer Reagents : Replacing hazardous reagents like molecular bromine with safer alternatives such as N-bromosuccinimide (NBS) reduces risks associated with handling and storage. researchgate.net

Atom Economy : The acid-catalyzed addition of isobutene to an α-bromoacid is a highly atom-economical reaction, as all atoms of the reactants are incorporated into the final product and a co-product (water is not formed). google.comgoogle.com

Alternative Solvents and Energy Sources : The use of green solvents like ionic liquids can provide a recyclable reaction medium. researchgate.net Furthermore, alternative energy sources such as ultrasound irradiation (sonochemistry) have been shown to accelerate reactions and improve yields in related syntheses.

Green Strategy Conventional Method Greener Alternative Benefit
Catalysis Homogeneous acid/base catalystsHeterogeneous catalysts (e.g., NaHSO₄·SiO₂, ion-exchange resins). researchgate.netgoogle.comEase of separation, recyclability, reduced waste. mdpi.com
Reagents Molecular Bromine (Br₂)N-Bromosuccinimide (NBS), Bromodimethylsulfonium bromide (BDMS). researchgate.netresearchgate.netIncreased safety, reduced handling hazards.
Synthesis Route Esterification using thionyl chloride and alcoholDirect addition of isobutene to the carboxylic acid. google.comHigher atom economy, avoids corrosive byproducts.
Solvents Volatile organic compounds (VOCs)Ionic liquids, supercritical fluids. researchgate.netReduced environmental impact, potential for recycling.

This article explores advanced and sustainable methods for the synthesis of this compound and its analogs, focusing on green chemistry principles to enhance efficiency and reduce environmental impact.

2 Atom Economy and Process Intensification Studies in Production Routes

The efficiency of chemical syntheses, such as the production of this compound and other α-bromoesters, is increasingly evaluated through the principles of atom economy and process intensification. These concepts aim to maximize the incorporation of reactant atoms into the final product and to develop safer, more efficient, and scalable manufacturing processes.

Atom Economy in α-Bromoester Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%. The classic method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. fiveable.mewikipedia.orgalfa-chemistry.com This reaction typically uses phosphorus tribromide (PBr₃) and molecular bromine (Br₂), followed by esterification. wikipedia.org While effective, the traditional HVZ reaction suffers from poor atom economy due to the use of stoichiometric reagents that are not fully incorporated into the final product. unipv.it

A key metric related to atom economy is the Process Mass Intensity (PMI), which is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.orgacsgcipr.orgresearchgate.net Lowering the PMI is a primary goal in green process development. acsgcipr.org

Process Intensification

Process intensification involves developing novel equipment and techniques to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient technologies. frontiersin.orgunito.itosf.io In the context of producing α-bromoesters, several intensification strategies have been explored.

Continuous Flow Synthesis: Transitioning from traditional batch reactors to continuous flow systems offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when handling hazardous reagents like bromine. frontiersin.orgunito.it Photochemical brominations, which can be difficult to scale in batch reactors due to light penetration issues, are particularly well-suited for continuous flow setups. researchgate.netrsc.orgresearchgate.netacs.org Studies have demonstrated that continuous flow photochemical bromination can drastically reduce reaction times from hours to minutes, increase productivity, and improve product purity by minimizing side reactions. rsc.orgresearchgate.net For example, a continuous photochemical process using in-situ generated bromine achieved a significant reduction in PMI from 13.25 to 4.33 and demonstrated high throughput with residence times as low as 15 seconds. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. nih.gov Ultrasound can enhance reaction rates and yields by creating localized hot spots with high temperatures and pressures, leading to the formation of reactive radical species. nih.govnih.gov This technique has been successfully applied to various syntheses, including the formation of esters and other intermediates, often under milder conditions and in shorter reaction times compared to conventional methods. scispace.com For the synthesis of α-bromoesters, ultrasound can facilitate the efficient mixing of multiphase systems and enhance the rate of bromination.

The following table provides a comparative overview of traditional batch versus intensified continuous flow processes for bromination reactions.

ParameterTraditional Batch ProcessIntensified Continuous Flow Process
Reaction Time Hours to daysSeconds to minutes rsc.org
Heat & Mass Transfer Often limited, can lead to hotspots and side reactionsExcellent, precise temperature control frontiersin.org
Safety Higher risk with hazardous reagents due to large volumesSignificantly improved due to small reactor volumes unito.it
Scalability Can be challenging, especially for photochemical reactionsMore straightforward, often by numbering-up reactors
Process Mass Intensity (PMI) Generally highSignificantly lower, with reductions demonstrated rsc.org
Product Purity Lower, with more byproductsHigher, improved selectivity researchgate.net

1 Exploration of Sustainable Reagents and Solvents

The development of synthetic methodologies for this compound and analogous α-bromoesters is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents and solvents.

Sustainable Brominating Reagents

Traditional bromination methods often rely on molecular bromine (Br₂), which is hazardous and corrosive. cambridgescholars.com A widely used alternative is N-Bromosuccinimide (NBS), which is a solid and easier-to-handle source of electrophilic bromine. cambridgescholars.comresearchgate.netorganic-chemistry.orgwikipedia.org Research has focused on using NBS in conjunction with heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, which can be easily recovered and reused, thus minimizing waste. researchgate.net

A greener approach involves the in-situ generation of the brominating agent from safer, more atom-economical sources. Oxidative bromination, which uses a bromide salt (like NaBr) in combination with an oxidant, is a prominent example. nih.gov The use of molecular oxygen (from air) as the terminal oxidant is particularly attractive due to its low cost and environmental friendliness. nih.govacs.org Recent studies have demonstrated metal-free aerobic bromination of various substrates, including esters, using catalytic amounts of ionic liquids. nih.govacs.org These methods offer controllable chemoselectivity, allowing for mono- or poly-bromination by adjusting reaction conditions. nih.gov

Green Solvents and Catalysts

The choice of solvent is critical to the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives.

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have gained attention as both catalysts and solvents. researchinschools.orgscispace.comjchemlett.comresearchgate.net Their negligible vapor pressure reduces air pollution, and they can often be recycled. researchinschools.orgjchemlett.com Brønsted acidic ionic liquids have been successfully used as recyclable catalysts for esterification reactions, sometimes forming a separate phase from the product, which simplifies purification. researchinschools.org In bromination reactions, specific ionic liquids can act as catalysts for aerobic oxidation of bromide ions, providing a metal-free pathway. nih.govacs.org

Solvent-Free and Water-Based Systems: The ultimate green solvent is no solvent at all. Solvent-free reactions, where possible, significantly reduce waste and simplify workups. rsc.org For instance, a green synthesis of tert-butyl bromoacetate (B1195939) has been reported using a solid superacid catalyst in an organic solvent, where the catalyst and solvent can be recycled. google.com Water is also an ideal green solvent, and some reactions, like certain Wittig-type preparations of unsaturated esters from α-bromoesters, have been shown to work efficiently in aqueous media.

The table below summarizes various sustainable approaches for the synthesis of α-bromoesters and related reactions.

Reagent/Solvent SystemSubstrate TypeKey Advantages
N-Bromosuccinimide (NBS) / Silica-supported Catalyst Carbonyl compounds, β-ketoesters researchgate.netHeterogeneous catalyst, easy separation, mild conditions. researchgate.net
NaBr / O₂ / Ionic Liquid Catalyst Esters, Ketones nih.govacs.orgUses air as oxidant, metal-free, controllable selectivity. nih.gov
Brønsted Acidic Ionic Liquids Carboxylic acids, Alcohols (for esterification) researchinschools.orgRecyclable catalyst/solvent, simple product separation. researchinschools.org
Solid Superacid Catalyst (e.g., Perfluorinated Sulfonic Resin) Bromoacetic acid, Isobutylene (B52900) (for esterification) google.comHigh yield, recyclable catalyst, low waste. google.com
Photochemical/Aerobic Bromination Aromatic compounds d-nb.infonih.govresearchgate.netUses light and air, biomimetic approach, high selectivity. d-nb.infonih.gov

These advanced methodologies highlight a clear trend towards developing synthetic routes for α-bromoesters that are not only efficient and high-yielding but also align with the principles of sustainability by minimizing waste and environmental impact.

Mechanistic Investigations and Chemical Reactivity of Tert Butyl 2 Bromohexanoate

Nucleophilic Substitution Pathways at the α-Carbon Center

The α-carbon of tert-butyl 2-bromohexanoate, being a secondary carbon atom bonded to a bromine atom and an adjacent ester carbonyl group, is the focal point for nucleophilic substitution reactions. The interplay between electronic and steric factors dictates whether the reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway.

Detailed SN1 and SN2 Mechanistic Analyses

The competition between SN1 and SN2 mechanisms at the α-carbon of this compound is governed by several factors, including the nature of the nucleophile, solvent polarity, and steric hindrance.

SN2 Mechanism: The SN2 pathway involves a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the leaving group (bromide). youtube.com This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com For this compound, the substrate is a secondary alkyl halide, which is typically slower to react via SN2 than a primary halide due to increased steric hindrance. The presence of the n-butyl group and the bulky tert-butoxycarbonyl group impedes the backside attack required for the SN2 mechanism. youtube.com However, the adjacent carbonyl group can enhance reactivity toward nucleophilic substitution compared to a simple alkyl halide. researchgate.netcdnsciencepub.com

SN1 Mechanism: The SN1 mechanism proceeds through a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. youtube.combartleby.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group anion and the carbocation intermediate. youtube.com In the case of this compound, the formation of a secondary carbocation at the α-position is required. youtube.com While secondary carbocations are less stable than tertiary ones, they can still form under appropriate conditions. youtube.combartleby.com However, the electron-withdrawing nature of the adjacent carbonyl group tends to destabilize a neighboring carbocation, making the SN1 pathway less favorable than for a simple secondary alkyl halide. cdnsciencepub.com

The table below summarizes the key characteristics of each pathway for this compound.

FeatureSN1 PathwaySN2 Pathway
Kinetics First-order rate law: Rate = k[Substrate] youtube.comquora.comSecond-order rate law: Rate = k[Substrate][Nucleophile] youtube.comquora.com
Mechanism Two steps, via carbocation intermediate youtube.comquora.comOne concerted step, via pentacoordinate transition state youtube.comquora.com
Substrate Secondary halide; carbocation destabilized by C=OSecondary halide; sterically hindered for backside attack researchgate.net
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) bartleby.comFavored by strong nucleophiles (e.g., CN⁻, N₃⁻) cdnsciencepub.com
Solvent Favored by polar protic solvents (e.g., ethanol, water) youtube.comFavored by polar aprotic solvents (e.g., DMSO, acetone) youtube.com
Stereochemistry Racemization of the α-carbon researchgate.netInversion of configuration at the α-carbon acs.org
Rearrangements Possible if a more stable carbocation can be formed youtube.comNot possible youtube.com

Stereochemical Outcomes and Control in Substitution Reactions

The stereochemistry of the substitution product is directly linked to the operative mechanism. fiveable.me Controlling the reaction conditions allows for the selective formation of a desired stereoisomer.

SN2 Reactions: When this compound undergoes substitution via an SN2 mechanism, the reaction proceeds with a complete inversion of configuration at the α-carbon. If the starting material is a single enantiomer, the product will be the opposite enantiomer. This stereospecificity is a hallmark of the SN2 pathway. acs.org

SN1 Reactions: An SN1 reaction involves the formation of a planar, sp²-hybridized carbocation intermediate. researchgate.net The incoming nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products. researchgate.net Therefore, if the starting material is optically active, the product will show a significant loss of optical purity.

Achieving stereochemical control requires careful selection of reagents and solvents to favor one pathway exclusively. For instance, to achieve inversion of configuration, one would employ a strong nucleophile in a polar aprotic solvent to promote the SN2 reaction. Conversely, if racemization were desired, a weak nucleophile in a polar protic solvent would be used to encourage the SN1 mechanism. The development of catalytic enantioselective methods for the substitution of α-halo carbonyl compounds represents a significant advance in controlling stereochemical outcomes, often operating through a kinetic resolution process under SN2 conditions. acs.org

Reformatsky-Type Reactions and Related Organometallic Transformations

This compound is an excellent substrate for the Reformatsky reaction, a powerful carbon-carbon bond-forming method that utilizes an organozinc intermediate. nrochemistry.com

Formation and Reactivity of this compound Zinc Enolates

The Reformatsky reaction is initiated by the oxidative addition of metallic zinc into the carbon-bromine bond of the α-halo ester. nrochemistry.comlibretexts.org This process forms an organozinc reagent known as a Reformatsky enolate or a zinc enolate. libretexts.orgwikipedia.org

The reaction is typically carried out in an inert solvent like THF or diethyl ether. psiberg.com The zinc enolate of this compound exists as a dimer in the solid state. libretexts.orgwikipedia.orglscollege.ac.in Specifically, the THF complex of tert-butyl bromozincacetate, a related compound, forms a cyclic eight-membered dimer with a chair conformation where the bromo groups and THF ligands are in a trans orientation. libretexts.orgwikipedia.orglscollege.ac.in This structure contrasts with the tub-shaped dimer formed by ethyl bromozincacetate. libretexts.orgwikipedia.org

These zinc enolates are significantly less reactive and less basic than their lithium or magnesium counterparts (Grignard reagents). wikipedia.orglscollege.ac.in This attenuated reactivity is a key advantage, as it prevents undesirable side reactions such as nucleophilic addition to the ester group of another molecule, which is a common issue with more reactive organometallics. libretexts.orgwikipedia.org The zinc enolate can be formed in the presence of various electrophiles, including highly enolizable aldehydes and ketones, showcasing its chemoselectivity. nrochemistry.com

Reaction with Carbonyl Compounds: Scope and Diastereoselectivity

The primary application of the this compound zinc enolate is its reaction with carbonyl compounds, particularly aldehydes and ketones, to form β-hydroxy esters. psiberg.comnih.gov This reaction is a valuable alternative to the traditional aldol (B89426) reaction. nrochemistry.com

The reaction proceeds through a six-membered, chair-like transition state (Zimmerman-Traxler model), where the zinc atom coordinates to the carbonyl oxygen of the aldehyde or ketone. libretexts.org This coordination is followed by a rearrangement that forms a new carbon-carbon bond between the α-carbon of the enolate and the carbonyl carbon of the electrophile. libretexts.org An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. libretexts.org

The scope of the reaction is broad, encompassing a wide variety of aldehydes and ketones. wikipedia.orgnih.gov The steric bulk of the tert-butyl group on the ester and the n-butyl group on the α-carbon influences the diastereoselectivity of the addition. In a total synthesis of Antimycin A₃, the modified Reformatsky reaction of this compound with 2-benzyloxypropanal yielded a mixture of diastereomeric β-hydroxy esters, with the major diastereomer constituting approximately 55% of the product. jst.go.jp This demonstrates that while the reaction can exhibit diastereoselectivity, it often produces mixtures that may require chromatographic separation. jst.go.jp The development of diastereoselective and enantioselective variants, often using chiral auxiliaries or ligands, has been a major focus of research to improve the stereochemical outcome. nih.gov

The table below shows illustrative examples of the Reformatsky reaction scope.

ElectrophileReagentProduct TypeTypical YieldReference
BenzaldehydeThis compound, Znβ-Hydroxy-β-phenyl esterGood nih.gov
2-BenzyloxypropanalThis compound, ZnDiastereomeric β-hydroxy esters~55% major isomer jst.go.jp
KetonesThis compound, Znβ-Hydroxy ester with quaternary α-carbonGood nrochemistry.comnih.gov
IminesThis compound, Znβ-Amino ester (Aza-Reformatsky)Moderate to high beilstein-journals.orgnih.gov

Mechanistic Elucidation of Alternative Metal-Mediated Couplings (e.g., In, Sm, Cr, Ti)

While zinc is the classic metal for the Reformatsky reaction, several other metals can mediate similar transformations, each offering unique reactivity profiles. wikipedia.org

Indium (In): Indium-mediated reactions are notable for their ability to proceed in aqueous media. unishivaji.ac.inunipi.it Indium metal can insert into the C-Br bond to form an organoindium intermediate, which then adds to carbonyl compounds. This tolerance for water makes indium an environmentally benign choice for certain applications. core.ac.uk

Samarium (Sm): Samarium(II) iodide (SmI₂) is a potent single-electron transfer (SET) reductant that is widely used in organic synthesis. nih.govwikipedia.org In Reformatsky-type reactions, SmI₂ reduces the α-bromo ester to generate a samarium(III) enolate. nih.govnih.gov This enolate then adds to a carbonyl electrophile. nih.gov SmI₂-mediated reactions are known for their mild conditions and often provide high levels of diastereoselectivity, which has been exploited in the total synthesis of complex natural products. beilstein-journals.orgnih.govnih.gov The reactivity of SmI₂ can be fine-tuned with additives like HMPA or water. wikipedia.orggu.se

Chromium (Cr): Chromium(II) salts, such as CrCl₂, can also be used to generate nucleophilic organochromium species from α-halo esters, which subsequently react with aldehydes in a process known as the Nozaki-Hiyama-Kishi reaction. These reactions are valued for their high chemoselectivity.

Titanium (Ti): Titanium reagents, such as those derived from titanocene (B72419) dichloride (Cp₂TiCl₂) and a reductant (e.g., zinc), can mediate the reductive coupling of α-halo esters with carbonyls. unipi.it Additionally, titanium enolates, generated from N-acyl oxazolidinones, have been used in stereoselective radical alkylation reactions, showcasing a different mechanistic pathway involving radical intermediates rather than organometallic nucleophiles. ub.edu Titanium alkoxides have also been used to mediate the conversion of esters to alcohols. mit.edu

Influence of Reaction Conditions (e.g., Ultrasound Irradiation) on Reactivity and Yield

The reactivity of α-bromoesters like this compound can be significantly enhanced through the application of non-classical reaction conditions, most notably high-intensity ultrasound (HIU). Sonication is a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, milder conditions, and improved yields by promoting mass transfer and activating reagent surfaces.

A key example is the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of a metal, typically zinc. Studies on reactions of α-bromoesters with ketones under ultrasonic irradiation have demonstrated substantial improvements over traditional thermal methods. epa.gov In these sonochemical reactions, the use of zinc dust, iodine, and a solvent like dioxane or tetrahydrofuran (B95107) under HIU provides β-hydroxy lariat (B8276320) ether esters in yields ranging from 79% to 91%. epa.gov The high yields are attributed to the mechanical effects of acoustic cavitation, which continuously cleans and activates the surface of the zinc metal, thereby facilitating the formation of the reactive organozinc intermediate.

The advantages of using ultrasound in such reactions are manifold and include:

Increased Reaction Rates: Sonication can accelerate reactions that are otherwise slow or require high temperatures.

Higher Yields: By minimizing side reactions and promoting the desired pathway, yields are often significantly improved. epa.gov

Milder Conditions: Reactions can often be carried out at lower temperatures, preserving sensitive functional groups.

The table below summarizes typical yields obtained in sonochemical Reformatsky reactions involving α-bromoesters, illustrating the efficiency of this technique.

ReactantsConditionsProduct TypeYield (%)Reference
sym-(keto)dibenzo-16-crown-5 + ethyl α-bromoestersZn dust, I₂, dioxane/THF, HIUβ-hydroxy lariat ether esters79-91% epa.gov

These findings strongly suggest that the application of ultrasound to reactions involving this compound, such as its condensation with aldehydes or ketones, would lead to similar enhancements in both reactivity and product yield.

Radical Reactions Involving the α-Bromoester Moiety

The carbon-bromine bond at the α-position of this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating carbon-centered radicals. These radical intermediates can then participate in a variety of synthetically useful transformations.

The generation of a radical from the α-bromoester can be achieved through several methods, with photoredox catalysis being a particularly mild and efficient modern approach. nih.govmdpi.comchemistryviews.org In this process, a photocatalyst, upon irradiation with visible light, becomes excited and can engage in a single-electron transfer (SET) with the bromoester. chemistryviews.org This results in the homolytic cleavage of the C-Br bond, generating the desired α-ester radical.

Once formed, this radical is a transient species that must be "trapped" by another molecule to form a stable product. A common and powerful trapping reaction is the Atom Transfer Radical Addition (ATRA), where the radical adds across an alkene. nih.govnih.gov This process is highly atom-economical, as it simultaneously forms a new carbon-carbon bond and a new carbon-halogen bond. nih.gov For instance, the photoredox-mediated ATRA of α-halocarbonyls to olefins has been shown to proceed in excellent yields under mild conditions with low catalyst loadings. nih.gov

Mechanistic studies indicate that radicals generated from ethyl 2-bromohexanoate are relatively electrophilic or stabilized, causing them to abstract hydrogen atoms from sources like thiols at a relatively slow rate. ucl.ac.uk This characteristic can be exploited to favor intermolecular addition reactions over simple reduction. The trapping of these radical intermediates is not limited to alkenes; they can also be intercepted by other radical acceptors, such as silyl (B83357) enol ethers, to form new C-O bonds, although this is more described for alkoxyl radicals. nih.govorganic-chemistry.org

The general mechanism for a photoredox-catalyzed ATRA is as follows:

Excitation: The photocatalyst (PC) absorbs a photon, reaching an excited state (PC*).

Radical Generation: The excited photocatalyst reduces the α-bromoester, causing C-Br bond cleavage and forming the α-ester radical.

Trapping/Addition: The α-ester radical adds to an alkene, generating a new radical intermediate.

Halogen Transfer/Propagation: This new radical abstracts a bromine atom from another molecule of the starting α-bromoester to yield the final product and regenerate the α-ester radical, propagating a chain reaction. Alternatively, in a photoredox cycle, the radical adduct can be oxidized by the oxidized photocatalyst, followed by capture of a bromide ion. nih.gov

The radical generated at the α-position of this compound can undergo either intramolecular or intermolecular reactions depending on the substrate's structure and the reaction conditions.

Intramolecular Radical Cyclization: If the ester contains an appropriately positioned site of unsaturation (e.g., a double or triple bond), the generated radical can attack this site within the same molecule, leading to the formation of a cyclic product. chemtube3d.com This strategy is a powerful method for constructing ring systems, particularly five- and six-membered rings. The reaction is typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator such as a trialkyltin hydride or, in more modern methods, through photoredox catalysis. chemtube3d.comrsc.org For example, visible-light-induced intramolecular radical cyclization of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides has been developed to synthesize γ-lactams with excellent regioselectivity. rsc.org This demonstrates the feasibility of cyclizing bromo-amide precursors, a principle directly applicable to bromo-esters like this compound if an unsaturated moiety is present in the ester or alcohol portion of the molecule.

Intermolecular Radical Coupling: In the absence of an internal trap, the α-ester radical can be intercepted by an external molecule. This leads to intermolecular coupling reactions. As discussed in the previous section, the ATRA with alkenes is a prime example of such a process. nih.gov Beyond C-C bond formation, these radicals can also participate in C-N and C-O bond-forming reactions. For instance, the coupling of α-bromocarboxylates with nitrogen-containing heterocycles under copper catalysis provides a route to α-amino acid derivatives. nih.gov Similarly, the intermolecular trapping of radicals by silyl enol ethers to form α-alkoxylated carbonyl compounds has been achieved via photoredox catalysis, highlighting the versatility of these radical intermediates in forming diverse chemical bonds. nih.govorganic-chemistry.org

Elimination Reactions for Unsaturated Ester Formation

This compound serves as a suitable precursor for the synthesis of α,β-unsaturated esters through an elimination reaction. This transformation, known as dehydrobromination, involves the removal of a hydrogen atom from the β-carbon and the bromine atom from the α-carbon, resulting in the formation of a carbon-carbon double bond between these two positions. libretexts.org

The reaction is typically promoted by a base. The choice of base and reaction conditions can influence the yield and the stereoselectivity (E/Z ratio) of the resulting alkene. Common bases used for this purpose include hindered, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or alkali metal carbonates. researchgate.netacs.org For example, the dehydrobromination of related α-bromoesters has been successfully achieved using a combination of lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) in dimethylformamide (DMF). researchgate.net

The mechanism of base-induced elimination from α-halo carbonyl compounds generally follows the E2 (bimolecular elimination) pathway. In this concerted process, the base abstracts the β-proton simultaneously as the C-C π-bond forms and the bromide ion departs as the leaving group. The stereochemical outcome of the E2 reaction is often controlled by the requirement for an anti-periplanar arrangement of the β-hydrogen and the α-bromine, although syn-elimination is also possible in certain systems.

The table below provides examples of bases used for dehydrobromination in related systems.

Substrate TypeBase/Reagent SystemProduct TypeReference
α-Bromo keto esterDBU in THFTricyclic and enone products researchgate.net
α-Bromo keto esterLiBr/Li₂CO₃ in DMFDienedione product researchgate.net
Secondary/Tertiary BromidesDBUAlkenes acs.org

The synthesis of α,β-unsaturated esters is of significant importance as these compounds are versatile intermediates in organic synthesis, readily participating in Michael additions, Diels-Alder reactions, and polymerizations. organic-chemistry.org

Transesterification and Ester Cleavage Reactions with Mechanistic Focus

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its unique cleavage mechanisms compared to simpler alkyl esters.

Transesterification: This reaction involves the conversion of the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. Transesterification can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Mechanism (PADPED): Under acidic conditions, the reaction follows a sequence of Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com The carbonyl oxygen is first protonated to increase its electrophilicity. The new alcohol then attacks the carbonyl carbon, and after a series of proton transfers, the tert-butyl alcohol is eliminated. The process is driven to completion by using the new alcohol as the solvent. A modern variant employs borane (B79455) catalysts, such as B(C₆F₅)₃, for a mild and chemoselective transesterification of tert-butyl esters. rsc.org

Base-Catalyzed Mechanism: Under basic conditions (e.g., using a sodium alkoxide), the mechanism is a two-step nucleophilic acyl substitution (addition-elimination). The alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate, which then collapses by ejecting the tert-butoxide leaving group. masterorganicchemistry.com However, due to the steric hindrance of the tert-butyl group and the basicity of the departing tert-butoxide, this method is less common for tert-butyl esters compared to acid-catalyzed methods.

Ester Cleavage (Deprotection): The removal of the tert-butyl group to liberate the corresponding carboxylic acid is a crucial reaction.

Acid-Catalyzed Cleavage: This is the most common method. The mechanism involves protonation of the ester oxygen (either carbonyl or ether oxygen), followed by the loss of a stable tert-butyl carbocation. This cation is then neutralized, typically by losing a proton to form isobutylene (B52900) gas. acsgcipr.orgstackexchange.com This pathway is distinct from the hydrolysis of primary or secondary esters. A wide range of acids, including trifluoroacetic acid (TFA), formic acid, or p-toluenesulfonic acid, can be used. acsgcipr.org

Base-Mediated Cleavage: While historically considered difficult, base-mediated cleavage is possible. An investigation into the "Schmidt procedure," which uses sodium hydride (NaH) in DMF, challenged the originally proposed E2 elimination mechanism. organic-chemistry.orgthieme-connect.com Isotopic labeling studies confirmed that the reaction does not proceed via elimination but rather through a saponification-like BAC2 mechanism (Base-catalyzed Acyl-oxygen cleavage). thieme-connect.com The reactive base is believed to be sodium hydroxide (B78521), generated in situ from NaH and trace water. organic-chemistry.orgthieme-connect.com A safer and more efficient alternative using powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) has been developed, affording high yields of the carboxylic acid at room temperature. organic-chemistry.org

Thermolytic Cleavage: Heating tert-butyl esters in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect cleavage to the carboxylic acid and isobutylene in nearly quantitative yields. researchgate.net

The table below compares the yields of a base-mediated cleavage of a tert-butyl benzoate, illustrating the superior efficiency of the modern KOH/THF method over the hazardous Schmidt procedure.

MethodConditionsYield of Carboxylic Acid (%)Reference
Schmidt ProcedureNaH (8 equiv), DMF15–59% organic-chemistry.org
Alternative ProcedurePowdered KOH, THF94–99% organic-chemistry.org

Applications of Tert Butyl 2 Bromohexanoate in Complex Molecule Synthesis

As a Versatile C2 Synthon for Carbon-Carbon Bond Formation

The presence of the bromine atom alpha to the carbonyl group makes tert-butyl 2-bromohexanoate an excellent electrophile for the formation of new carbon-carbon bonds. This reactivity is harnessed in several key synthetic methodologies.

Synthesis of β-Hydroxy Esters and Carboxylic Acid Derivatives

A prominent application of this compound is in the Reformatsky reaction to generate β-hydroxy esters. wikipedia.orglscollege.ac.inlibretexts.org This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglscollege.ac.inlibretexts.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.orglscollege.ac.in The zinc enolate then adds to an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. wikipedia.org

For instance, a modified Reformatsky reaction of 2-benzyloxypropanal with this compound has been utilized in the total synthesis of the antifungal antibiotic antimycin A3. jst.go.jp This reaction produced a diastereomeric mixture of tert-butyl 4-benzyloxy-2-butyl-3-hydroxypentanoate. jst.go.jp The controlled reactivity of the Reformatsky reagent derived from this compound is crucial for achieving the desired bond formation without undesired side reactions.

The resulting β-hydroxy esters are valuable intermediates that can be further transformed into a variety of carboxylic acid derivatives.

Table 1: Examples of β-Hydroxy Esters from this compound

Aldehyde/Ketone Product Reference

Preparation of α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Olefination

This compound can be converted into a phosphonate (B1237965) ester, a key reagent for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganicchemistrydata.org This powerful olefination reaction is widely used to synthesize α,β-unsaturated esters with high stereoselectivity, predominantly affording the (E)-alkene. wikipedia.orgnrochemistry.com The reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.org

The general mechanism of the HWE reaction is as follows:

Deprotonation of the phosphonate to generate a phosphonate carbanion. wikipedia.org

Nucleophilic addition of the carbanion to an aldehyde or ketone. wikipedia.org

Formation of an oxaphosphetane intermediate.

Elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org

The use of this compound as a precursor allows for the introduction of a C6 chain with a terminal ester functionality, which can be further manipulated. The steric bulk of the tert-butyl group can influence the stereochemical outcome of the olefination. While the standard HWE reaction typically favors the E-isomer, modifications such as the Still-Gennari olefination can be employed to favor the Z-isomer. nrochemistry.comnih.gov

Role in the Construction of Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Formation of β-Lactams and Aziridines

β-Lactams, the core structural motif of penicillin and related antibiotics, can be synthesized using this compound derivatives. nih.govorganic-chemistry.org One common method is the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine. nih.gov While not a direct application, derivatives of this compound can be used to generate the necessary ketene or imine precursors.

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can also be achieved using precursors derived from this compound. organic-chemistry.orgorganic-chemistry.org Aziridines are versatile synthetic intermediates. beilstein-journals.org For example, the ring-opening of N-unfunctionalized aziridine-2-carboxylates, which can be synthesized from tert-butyl cinnamates, provides direct access to amino acid derivatives. beilstein-journals.org Palladium-catalyzed C(sp³)–H activation has also been developed for the continuous-flow synthesis of aziridines. nih.gov

Synthesis of Substituted Benzofurans

Substituted benzofurans are another class of heterocyclic compounds with significant pharmacological properties. nih.govmdpi.com While direct use of this compound in benzofuran (B130515) synthesis is not extensively documented in the provided results, its role as a building block for key intermediates is plausible. For example, a patent describes the preparation of 2-butyl benzofuran by adding methyl 2-bromohexanoate to a reaction mixture, highlighting the utility of related α-bromo esters in this context. google.com The general strategy often involves the reaction of a phenol (B47542) with an α-halo ketone or ester derivative, followed by cyclization. rsc.org

Building Block for Advanced Organic Scaffolds

Beyond the specific applications mentioned above, this compound serves as a versatile building block for constructing more complex and advanced organic scaffolds. Its bifunctional nature, possessing both an electrophilic carbon and a modifiable ester group, allows for sequential and diverse chemical transformations.

The tert-butyl ester group provides steric protection to the carboxyl functionality, preventing its interference in reactions targeting the α-bromo position. This protecting group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then participate in further reactions such as amide bond formation or reduction. This orthogonality makes it a valuable tool in multi-step syntheses.

Incorporation into Polymeric Materials (e.g., as initiators)

The carbon-bromine bond in α-bromoesters like this compound allows them to function as initiators in controlled radical polymerization (CRP) techniques and other polymerization reactions. These methods are foundational to modern polymer science, enabling the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

While direct studies specifying this compound are not prevalent, the utility of structurally similar compounds is well-documented. For instance, related α-haloesters and alkyl halides are common initiators for radical chain-growth polymerization. researchgate.net In these processes, the initiator species generates a radical that reacts with a monomer, such as styrene (B11656) or an acrylate, to begin the formation of a polymer chain. researchgate.net The process continues through propagation until a termination event occurs. researchgate.net

Furthermore, compounds like 6-bromohexanoic acid have been employed as initiators in cationic ring-opening polymerization (CROP) of 2-oxazolines to create linear polymers with specific end-group functionalities. thieme-connect.com Ethyl 2-bromobutyrate (B1202233) is another bromoester noted for its use as a polymerization initiator. acs.org The tert-butyl group in this compound can also be advantageous, potentially influencing the solubility of the initiator and the thermal stability of the resulting polymer. For example, di(tert-butyl) peroxide is a common radical source used for initiating polymerization and crosslinking polyethylene. researchgate.net The general reactivity of the C-Br bond in this class of compounds makes this compound a suitable candidate for initiating the synthesis of various polymeric materials, including those based on poly(tert-butyl acrylate). nih.gov

Precursor for Pharmacologically Relevant Intermediates

The unique combination of a reactive site and a protecting group makes this compound and its analogs valuable starting materials or intermediates in the synthesis of complex, biologically active molecules.

Peptide Synthesis: The tert-butyl group is a common acid-labile protecting group for carboxylic acids in peptide synthesis. While direct use of this compound in standard peptide coupling is less common, its analogs are crucial for creating modified peptides and bifunctional chelators for medical imaging and therapy. For instance, 5-benzyl-1-tert-butyl-2-bromopentanedioate, a related α-bromo-tert-butyl ester, was synthesized from L-glutamic acid and used as a key intermediate in the synthesis of a cross-bridged chelating agent intended for peptide conjugation. thieme-connect.com This highlights the utility of the α-bromo-tert-butyl ester moiety in constructing complex architectures that can be appended to peptides. thieme-connect.com

Amiodarone: Amiodarone is a potent antiarrhythmic drug. nih.gov The synthesis of its core structure, 2-butyl benzofuran, can be achieved using 2-bromohexanoate esters. One patented method describes the reaction of salicylaldehyde (B1680747) with methyl 2-bromohexanoate in the presence of a base to form an intermediate that is subsequently cyclized and processed to yield 2-butyl benzofuran. nih.gov Although this example uses the methyl ester, this compound could serve as an alternative precursor, with the tert-butyl group potentially offering different solubility and reactivity profiles during the synthesis.

KRAS-G12D Inhibitors: The KRAS protein, particularly with the G12D mutation, is a major target in cancer therapy. acs.orgnih.govacs.org Developing small-molecule inhibitors for this target requires the assembly of complex molecular scaffolds. acs.org While this compound is not directly cited as a building block for a known KRAS-G12D inhibitor, the synthesis of these inhibitors often involves intermediates containing tert-butyl protecting groups. For example, the synthesis of a tetrahydropyrido[3,4-d]pyrimidine derivative, investigated as a novel KRAS-G12D inhibitor, utilized an N-Boc (tert-butoxycarbonyl) protected piperazine (B1678402) intermediate. acs.org The chemical functionalities present in this compound make it a plausible starting material for creating novel fragments or side chains to be incorporated into future generations of KRAS inhibitors.

Utility in Cross-Coupling Reactions (e.g., Negishi Coupling of α-bromoamides)

Cross-coupling reactions are among the most powerful tools in organic synthesis for forming carbon-carbon bonds. The reactive C(sp³)-Br bond in α-bromoesters and amides makes them valuable electrophilic partners in these transformations.

The Negishi coupling, which pairs an organohalide with an organozinc reagent, is particularly effective for this purpose. Research has demonstrated the successful asymmetric Negishi cross-coupling of secondary α-bromo amides with various organozinc reagents, catalyzed by a Nickel/Pybox system. rsc.orgsustech.edu.cnresearchgate.net This method tolerates a wide array of functional groups and produces the desired α-substituted amides in high yield and enantiomeric excess. rsc.orgsustech.edu.cn

More directly relevant to this compound, cobalt-catalyzed enantioselective Negishi cross-coupling of racemic α-bromo esters with arylzinc halides has been developed. thieme-connect.comnih.govorgsyn.orgnih.gov This reaction provides an efficient route to α-arylalkanoic esters, which are important structural motifs in many pharmaceuticals, with high yields and enantioselectivities. orgsyn.orgnih.gov The reaction conditions are mild and tolerate numerous functional groups, including ethers, halides, esters, and amides. thieme-connect.comnih.gov These findings establish that α-bromo esters like this compound are competent substrates for Negishi coupling, enabling the introduction of various aryl or alkyl groups at the α-position.

Beyond the Negishi reaction, α-bromo esters are versatile substrates in other cross-coupling reactions. Palladium-catalyzed couplings with arylboronic acids (Suzuki coupling), alkynylstannanes (Stille coupling), and allylic alcohols have also been reported, underscoring the broad utility of this class of compounds in constructing complex molecular frameworks.

Contribution to Actinide/Lanthanide Separation Ligand Synthesis

In the context of advanced nuclear fuel cycles, the separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from lanthanides (Ln(III)) is a critical and challenging step. This is because some lanthanide fission products have large neutron capture cross-sections, which would hinder the efficiency of transmutation strategies designed to eliminate long-lived actinide waste.

Synergistic solvent extraction systems have been developed to achieve this separation, and 2-bromohexanoic acid , the hydrolyzed form of this compound, plays a crucial role as a synergistic agent or co-extractant. rsc.org While nitrogen-donor ligands like BTPs (bis(1,2,4-triazin-3-yl)pyridines) can achieve separation from acidic solutions on their own, many other effective heterocyclic ligands require the presence of a lipophilic acid like 2-bromohexanoic acid to function efficiently. researchgate.net

The 2-bromohexanoic acid acts as a lipophilic anion source, facilitating the extraction of the metal-ligand complex from the aqueous phase into the organic solvent phase through a cation exchange mechanism. orgsyn.org This synergistic effect dramatically improves the separation factor between americium and europium (SFAm/Eu), a key metric for separation efficiency. Numerous studies have highlighted the effectiveness of 2-bromohexanoic acid in combination with various N-donor extractants.

For example:

With EH-BTzPhen , the SFAm/Eu factor was greater than 200 when using 2-bromohexanoic acid as a synergist in a 1-octanol (B28484) diluent. rsc.org

An optimized system using C5-BPP with 0.5 M 2-bromohexanoic acid was developed for a selective actinide extraction (r-SANEX) process.

The ligand EH-BTzBP in combination with 2-bromohexanoic acid selectively extracts Am(III) from acidic solutions with SFAm/Eu factors of about 70. orgsyn.org

Studies with BPPhen ligands and 2-bromohexanoic acid also showed excellent selectivity and extraction efficiency. orgsyn.org

The table below summarizes the performance of several extraction systems that utilize 2-bromohexanoic acid. This compound serves as a stable, protected precursor that can be readily converted to the active 2-bromohexanoic acid for use in these critical separation processes.

Table 1: Performance of Synergistic Extraction Systems Using 2-Bromohexanoic Acid

N-Donor Ligand Synergist System Details Separation Factor (SFAm/Eu) Reference(s)
EH-BTzPhen 0.01 M EH-BTzPhen + 1 M 2-bromohexanoic acid in 1-octanol > 200 rsc.org,
C5-BPP 0.01 M C5-BPP + 0.5 M 2-bromohexanoic acid in TPH/1-octanol High selectivity demonstrated
EH-BTzBP EH-BTzBP + 2-bromohexanoic acid in toluene ~ 70 orgsyn.org,
BPPhen BPPhen + 2-bromohexanoic acid in meta-nitrobenzotrifluoride High efficiency and selectivity orgsyn.org
TERPY TERPY + 2-bromodecanoic acid in THP 7.2

| BQPhen | BQPhen + 0.2 M 2-bromohexanoic acid in nitrobenzene (B124822) | 11.6 | |

Theoretical and Computational Studies of Tert Butyl 2 Bromohexanoate and Its Reactivity

Quantum Chemical Analysis of Molecular Structure and Conformation

DFT calculations can map the potential energy surface associated with the rotation around key single bonds, such as the C-C bonds of the hexyl chain and the C-O bond of the ester group. This analysis identifies the most stable conformers and the energy barriers between them. In analogous studies on α-haloglycine esters, DFT calculations combined with X-ray crystallography have confirmed the existence of specific anomeric effects, where hyperconjugation between a lone pair on a heteroatom and an adjacent antibonding orbital (n→σ) influences conformational stability and reactivity. nih.gov For tert-butyl 2-bromohexanoate, a similar interaction between the ester oxygen lone pairs and the σ(C-Br) orbital could be investigated.

Table 1: Calculated Geometric Parameters for a Representative α-Bromo Ester (Isopropyl Dibromoacetate) Based on DFT B3LYP/6-311G(d,p) calculations. Data extracted from analogous systems.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.205O=C-Cα125.1
Cα-Br1.970C-O-C121.5
Cα-C1.528C-Cα-Br111.7
O-C(tert-butyl)1.480

This table presents typical values for the structural parameters of an α-bromo ester, which would be refined in a specific computational study of this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies.

The Reformatsky reaction, a classic method for forming β-hydroxy esters, involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. iitk.ac.in Computational studies can model the entire reaction coordinate, providing detailed energy profiles. The mechanism involves the oxidative addition of zinc to the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky reagent or a zinc enolate. iitk.ac.inpw.live This step is followed by the nucleophilic addition of the enolate to a carbonyl electrophile, forming a zinc alkoxide, which is then hydrolyzed to yield the final β-hydroxy ester. pw.live

Theoretical calculations can determine the structures and relative energies of the reactants, the zinc enolate intermediate, the transition states for both the enolate formation and the subsequent carbonyl addition, and the final products. acs.org Recent studies on catalytic enantioselective Reformatsky reactions have used DFT to rationalize the observed stereoselectivity by comparing the energies of competing diastereomeric transition states. acs.orgbeilstein-journals.org A proposed mechanism often involves a six-membered cyclic transition state where the zinc atom coordinates to the carbonyl oxygen of the electrophile. beilstein-journals.org

Table 2: Illustrative Energy Profile for a Reformatsky-Type Reaction Relative energies (ΔE) calculated for key species in a model Reformatsky reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactantsα-Bromo Ester + Aldehyde + Zn0.0
IntermediateZinc Enolate + Aldehyde-15.2
Transition State 1 (TS1)Carbonyl Addition+5.8
Product (Alkoxide)Zinc Alkoxide-35.7

This table provides a hypothetical energy profile to illustrate the thermodynamic and kinetic parameters that can be obtained from computational modeling of the Reformatsky reaction.

Beyond the Reformatsky reaction, this compound can participate in various other transformations where selectivity (chemo-, regio-, or stereo-selectivity) is a key issue. Computational chemistry has become an indispensable tool for predicting the outcomes of such complex reactions. rsc.org By calculating the activation barriers for all possible reaction pathways, chemists can predict which product will be favored under kinetic control.

For instance, in enantioselective catalysis, computational models can predict which enantiomer or diastereomer will be formed preferentially. nih.gov This is achieved by modeling the interaction of the substrate with a chiral catalyst and calculating the energies of the transition states leading to the different stereoisomeric products. bohrium.com Machine learning models, often trained on data from quantum mechanical calculations, are also emerging as powerful tools for rapidly predicting reaction selectivity across a broad range of substrates and catalysts. nih.govmit.edu These approaches can screen potential catalysts and reaction conditions in silico, accelerating the development of new synthetic methods. nih.gov

Investigation of Electronic Properties and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the electronic properties of a molecule and relating them to its chemical reactivity. rsc.org For this compound, these descriptors can predict its behavior as an electrophile or nucleophile.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is often centered on the σ*(C-Br) antibonding orbital, indicating that this is the site most susceptible to nucleophilic attack. The HOMO may have significant contributions from the oxygen lone pairs and the C-Br bond. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. imist.ma

Other important descriptors include:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential, typically near the carbonyl oxygen) and electron-poor (positive potential, near the α-carbon and hydrogen atoms) regions, which are prone to electrophilic and nucleophilic attack, respectively. rsc.org

Fukui Functions: These indices identify the atoms within a molecule that are most likely to participate in a reaction upon the addition or removal of an electron, thereby pinpointing the most electrophilic and nucleophilic sites. imist.ma

Table 3: Calculated Reactivity Descriptors for a Model α-Bromo Ester Based on DFT B3LYP/6-311G(d,p) calculations for isopropyl dibromoacetate. imist.majmaterenvironsci.com

DescriptorValue (in atomic units, a.u.)
HOMO Energy-0.278
LUMO Energy-0.054
HOMO-LUMO Gap0.224
Electronegativity (χ)0.166
Chemical Hardness (η)0.112
Global Electrophilicity (ω)0.123

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Coordination

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. mdpi.comuzh.ch This is particularly relevant for understanding the behavior of this compound in solution, especially in complex systems like solvent extraction.

Recent research has employed MD simulations to study the coordination and extraction of metal ions using systems containing 2-bromohexanoic acid, the de-esterified analogue of this compound. researchgate.net These studies are critical for applications such as the separation of actinides from lanthanides in nuclear fuel reprocessing. rsc.org

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Analysis (e.g., FTIR, Raman)

In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing kinetic data and mechanistic insights without the need for sampling.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is particularly well-suited for tracking the synthesis of this compound, which is often prepared from 2-bromohexanoic acid and tert-butyl acetate. google.com By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic infrared absorption bands of reactants, intermediates, and the final product can be monitored continuously. youtube.com

The progress of the esterification can be followed by observing the decrease in the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the concomitant increase in the C-O stretching bands associated with the tert-butyl ester product (around 1150-1250 cm⁻¹). The carbonyl (C=O) stretching frequency also shifts from that of the carboxylic acid (approx. 1710 cm⁻¹) to that of the ester (approx. 1735 cm⁻¹). This real-time data allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to side product formation. researchgate.netresearchgate.net

Table 1: Hypothetical FTIR Peak Monitoring for this compound Synthesis

Functional Group Reactant/Product Wavenumber (cm⁻¹) Change Over Time
O-H Stretch 2-Bromohexanoic Acid ~3000 Decrease
C=O Stretch 2-Bromohexanoic Acid ~1710 Decrease
C=O Stretch This compound ~1735 Increase
C-O Stretch This compound ~1250 Increase
C-Br Stretch Both ~650 Stable/Slight Shift

Raman Spectroscopy: Raman spectroscopy offers a complementary in situ monitoring approach, particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. oxinst.comresearchgate.net For the synthesis of this compound, the C-Br stretching vibration (typically 500-700 cm⁻¹) can be a distinct marker to observe. researchgate.net While both the starting material (2-bromohexanoic acid) and the product contain a C-Br bond, the changing chemical environment upon esterification can lead to a discernible shift in its Raman band position or intensity. acs.orgnih.gov Furthermore, the disappearance of specific vibrational modes of the starting material and the appearance of new modes corresponding to the product structure can be quantitatively tracked. researchgate.net

Chromatographic Methods for Product Distribution and Purity Assessment in Complex Synthetic Mixtures (e.g., GC-MS, LC-MS)

Following the completion of a reaction, chromatographic methods are essential for separating the components of the resulting mixture to assess product purity and quantify the distribution of products and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical tool. googleapis.com The crude reaction mixture is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification. A typical GC-MS analysis of a crude this compound synthesis mixture might reveal the presence of the desired product, unreacted starting materials (2-bromohexanoic acid and tert-butyl acetate), and potential byproducts such as isobutylene (B52900) (from the decomposition of the tert-butyl group).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing less volatile or thermally sensitive compounds. In the context of this compound, it is frequently used for reaction monitoring and final product confirmation, as documented in several patents. google.comgoogle.com The technique separates components in a liquid mobile phase based on their affinity for a solid stationary phase. The eluting compounds are then detected by a mass spectrometer. LC-MS can effectively separate this compound from its starting materials and non-volatile byproducts. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, confirming the elemental composition of the product and impurities. mdpi.com

Table 2: Representative LC-MS Data for a Reaction involving this compound

Retention Time (min) Compound Observed m/z [M+H]⁺
1.08 tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)hexanoate 374
1.93 tert-Butyl 2-[5-methoxy-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl]pentanoate 360

Data derived from patent literature describing reactions where this compound is a reactant. google.comgoogle.com

Elucidation of Reaction Intermediates and Transient Species using Advanced Spectroscopic Tools (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Understanding the mechanism of a chemical reaction often requires the detection and characterization of short-lived intermediates and transient species.

Multi-dimensional NMR Spectroscopy: While standard ¹H-NMR is used for final product confirmation, google.com advanced multi-dimensional NMR techniques can provide crucial information about the connectivity of atoms and help identify transient species that may only exist in low concentrations. For instance, in reactions involving the displacement of the bromide from this compound, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can help to establish the structure of intermediates. Diffusion-Ordered Spectroscopy (DOSY) can be used to distinguish different species in a mixture based on their diffusion coefficients, which correlate with their size and shape.

High-Resolution Mass Spectrometry (HRMS): HRMS is invaluable for identifying reaction intermediates and byproducts by providing highly accurate mass measurements, which allow for the determination of elemental compositions. mdpi.com When monitoring a reaction involving this compound, HRMS can detect the formation of transient species, such as protonated reactants or intermediates of subsequent reactions. researchgate.net The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear signature in the mass spectrum, aiding in the identification of bromine-containing species. nih.gov For example, in a substitution reaction, the formation of a transient complex could be observed and its composition confirmed by HRMS.

Table 3: Chemical Compounds Mentioned

Compound Name
2-Bromohexanoic acid
tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)hexanoate
tert-Butyl 2-[5-methoxy-2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1(2H)-yl]pentanoate
This compound
tert-butyl acetate

Conclusion

tert-Butyl 2-bromohexanoate stands as a testament to the versatility and power of α-bromoesters in organic synthesis. From its foundational role in classic named reactions to its application in modern polymer chemistry, this compound provides chemists with a reliable and adaptable tool for the construction of complex molecules. Its unique combination of a reactive bromine center and a sterically demanding, yet cleavable, ester group ensures its continued relevance in the ever-evolving field of organic chemistry.

Future Research Directions and Emerging Opportunities in α Bromoester Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A primary objective in modern synthetic chemistry is the development of catalytic systems that offer superior control over reaction outcomes. For α-bromoesters, this involves designing catalysts that can precisely control stereochemistry, regioselectivity, and chemoselectivity.

Future research will likely focus on several key areas:

Transition Metal Catalysis: While palladium and copper have been mainstays, recent research highlights the potential of other transition metals. Ruthenium-catalyzed systems, for example, have shown promise in mediating meta-selective C-H functionalization reactions using α-bromoesters, a transformation that is traditionally difficult to achieve. nih.gov Nickel catalysis is also emerging as a powerful tool for cross-coupling reactions, including the reductive coupling of α-bromoesters. anu.edu.au

Bio-inspired Catalysis: The development of synthetic metalloenzymes and organocatalysts that mimic the activity of natural enzymes is a burgeoning field. For instance, creating catalysts that can perform enantioselective substitutions or couplings on sterically hindered substrates like tert-butyl 2-bromohexanoate would be a significant advancement. Research into [2Fe-2S] complexes, inspired by hydrogenase enzymes, has led to their use as initiators in Atom Transfer Radical Polymerization (ATRP) starting from an α-bromoester moiety, demonstrating a novel approach to creating functional metallopolymers. nih.gov

Dual Catalysis: Combining two distinct catalytic cycles in a single pot can enable transformations that are not possible with either catalyst alone. A promising avenue is the merger of photoredox catalysis with transition metal catalysis. This approach allows for the generation of radical species from α-bromoesters under mild conditions, which can then engage in cross-coupling reactions mediated by a second catalyst.

Catalytic System Reaction Type Role of α-Bromoester Potential Advantage for this compound
Ruthenium ComplexesC-H FunctionalizationAlkylating AgentAccess to novel, sterically hindered quaternary carbon centers. nih.gov
Nickel ComplexesReductive CouplingElectrophileFormation of C-C bonds under mild conditions with broad functional group tolerance. anu.edu.au
Iron-Sulfur ([2Fe-2S]) ClustersPolymerization InitiatorATRP InitiatorSynthesis of advanced materials like functional metallopolymers with catalytic properties. nih.gov
Dual Photoredox/Metal CatalysisCross-CouplingRadical PrecursorEnables challenging couplings by accessing radical intermediates under gentle, light-induced conditions. nih.govresearchgate.net

Exploration of Photochemical and Electrochemical Transformations

Harnessing light or electricity to drive chemical reactions offers significant advantages in terms of sustainability and the ability to access highly reactive intermediates under mild conditions. nih.gov The application of these techniques to α-bromoesters like this compound is a rapidly expanding field of research.

Photochemical transformations typically involve the use of a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process. When applied to α-bromoesters, this SET process can cleave the carbon-bromine bond to generate a carbon-centered radical. nih.govuwaterloo.caacs.org This strategy has been successfully employed in:

Carbohalogenation of Alkenes: A photoredox-catalyzed reaction between an alkene and an α-bromoester can lead to the simultaneous formation of a C-C bond and the introduction of a bromine atom across the double bond. uwaterloo.caacs.org

C-H Functionalization: Photo-induced methods have been developed for the meta-alkylation of arenes using α-bromoesters, providing a novel route to functionalize aromatic rings at positions that are often difficult to access. researchgate.net

Synthesis of γ-Keto Esters: Organophotoredox catalysis can be used to synthesize γ-keto esters from styrenes and α-bromocarbonyls under aerobic conditions. mdpi.com

Electrochemical synthesis offers a reagent-free method for oxidation and reduction. For α-bromoesters, electrochemical reduction can similarly generate radical or anionic species. This approach has been explored for the carbohydroxylation of alkenes, where an electro-generated alkene radical cation is trapped by an α-bromoester-derived radical. ucla.edu The development of electrocatalytic systems, perhaps using metallopolymers derived from α-bromoester initiators, could lead to highly efficient and selective transformations. nih.gov

Method Activation Principle Key Intermediate Exemplary Transformation
Photoredox Catalysis Single-Electron Transfer (SET) via an excited photocatalystCarbon-centered radicalCarbobromination of alkenes uwaterloo.caacs.org
Electrosynthesis Direct electron transfer at an electrode surfaceCarbon-centered radical or carbanionCarbohydroxylation of alkenes ucla.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, is revolutionizing chemical synthesis from laboratory research to industrial production. rsc.orgstackexchange.com Integrating the chemistry of this compound into flow platforms presents significant opportunities.

The generation of highly reactive intermediates, such as the radicals formed from α-bromoesters, can be hazardous on a large scale in traditional batch reactors. Flow chemistry mitigates these risks by ensuring that only small volumes of the reactive species are present at any given time. mdpi.com Other key advantages include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. nih.gov

Increased Safety: The small reaction volumes minimize the risks associated with exothermic events or the handling of hazardous reagents. mdpi.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by numbering-up (running multiple reactors in parallel). stackexchange.com

Automation: Flow systems are readily automated, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries for drug discovery or materials science.

A notable example is the use of a photocatalytic flow reactor for the synthesis of α-CF₂H-substituted ketones from aromatic alkenes and an appropriate bromine-containing radical source, which was achieved at room temperature with a short irradiation time. mdpi.com Applying this principle to the reactions of this compound could enable the safe, efficient, and scalable production of complex molecules.

| Advantage | Description | Relevance to this compound Chemistry | | --- | --- | --- | --- | | Safety | Small reactor volumes minimize hazards associated with reactive intermediates. | Safely handle the generation and reaction of carbon-centered radicals from the C-Br bond cleavage. mdpi.com | | Control | Precise control over temperature, pressure, and residence time. | Optimize reaction selectivity and minimize side products in complex catalytic transformations. nih.gov | | Scalability | Production is increased by extending run time or using parallel reactors. | Facilitates the transition from laboratory-scale discovery to pilot-plant production. stackexchange.com | | Integration | Multi-step sequences can be "telescoped" into a single continuous process. | Enables the direct synthesis of complex final products from this compound without isolating intermediates. rsc.org |

Computational Design of Novel Reactions and Reagents Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org Applying these methods to the chemistry of this compound can accelerate the discovery of new reactions and the design of more efficient catalysts.

Future research in this area will likely involve:

Mechanism Elucidation: DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. mdpi.com This allows researchers to understand the intricate details of catalytic cycles, such as those in photoredox nih.govresearchgate.net or transition metal-catalyzed reactions, nih.gov and to rationalize observed selectivity.

Catalyst Design: By understanding structure-activity relationships, computational models can predict the performance of new, unsynthesized catalysts. For example, in Atom Transfer Radical Polymerization (ATRP), computational screening can identify ligands for the copper catalyst that will enhance the rate of polymerization initiated by an α-bromoester. nih.govacs.orgresearchgate.net

Predicting Reactivity and Selectivity: Computational models can predict how changes in the substrate (e.g., the ester group or the alkyl chain of the α-bromoester) or the reagents will affect the outcome of a reaction. This predictive power can guide experimental work, saving time and resources. For instance, models are being developed to predict the success of cross-coupling reactions involving alkyl bromides by calculating key features like bond dissociation energies and radical intermediate energies. rsc.org

The synergy between computational prediction and experimental validation will be crucial for the next wave of innovation in α-bromoester chemistry.

Expansion of Applications in Functional Materials Science

The unique structure of this compound makes it a valuable monomer or initiator for the synthesis of advanced functional materials. The tertiary butyl ester group can be selectively removed under acidic conditions, unmasking a carboxylic acid group that can be used for further functionalization or to impart specific properties like pH-responsiveness.

Emerging opportunities in materials science include:

Functional Polymers: As mentioned, α-bromoesters are excellent initiators for controlled radical polymerization techniques like ATRP. nih.gov Using this compound as an initiator allows for the synthesis of well-defined polymers. The resulting polymer chains will have a tert-butoxycarbonyl group at one end, which can be hydrolyzed to a carboxylic acid. This terminal functional group can be used to anchor the polymer to surfaces, attach biomolecules, or trigger self-assembly.

Biomedical Materials: Polyesters containing functional groups like carboxyl or amine groups are of great interest for drug delivery applications. Polymers derived from this compound could be designed to form micelles or nanoparticles for encapsulating therapeutic agents. The eventual hydrolysis of the ester groups would lead to biocompatible degradation products.

Separation Science: The principles of coordination chemistry involving related bromo-aliphatic acids suggest novel applications. For example, 2-bromohexanoic acid has been shown to be a crucial component in ligand systems for the selective complexation and separation of actinides (like americium) from lanthanides (like europium), a critical challenge in nuclear waste reprocessing. This points to the potential design of functional polymers or extraction agents based on the hexanoate (B1226103) backbone for advanced separation materials.

Application Area Role of this compound Resulting Material/Function Reference/Concept
Polymer Synthesis Initiator for Atom Transfer Radical Polymerization (ATRP)Well-defined polymers with a terminal functional handle (carboxylic acid after deprotection). nih.gov
Biomaterials Monomer or InitiatorpH-responsive polymers, degradable drug delivery vehicles.
Separation Science Structural motif for complexing agentsSelective extraction agents for separating critical elements like actinides and lanthanides.
Catalysis Initiator for metallopolymer synthesisPolymer-supported catalysts with enhanced stability and recyclability. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 2-bromohexanoate be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution (SN2) of 2-bromohexanoic acid with tert-butanol under acidic catalysis. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity by stabilizing transition states .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like elimination.
  • Catalyst optimization : Use of H₂SO₄ or HCl gas as a catalyst improves esterification efficiency. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What spectroscopic methods are reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm ester functionality (e.g., tert-butyl group at δ ~1.2–1.4 ppm for protons, ~80 ppm for quaternary carbon) and bromine’s deshielding effect on adjacent carbons .
  • IR Spectroscopy : Look for C=O stretching (~1740 cm⁻¹) and C-Br stretching (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group) validate structure .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment in areas with vapor exposure risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated compounds.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, accelerating substitution. Non-polar solvents favor elimination (E2) due to poor stabilization of charged intermediates .
  • Steric Hindrance : The bulky tert-butyl group restricts nucleophile access to the electrophilic carbon, favoring SN1 mechanisms in protic solvents. Kinetic studies via GC-MS or HPLC can quantify reaction pathway dominance .

Q. What experimental and computational approaches resolve discrepancies in conformational analysis of tert-butyl esters?

  • Methodological Answer :

  • Dynamic NMR : Low-temperature NMR (e.g., –90°C) can "freeze" axial/equatorial conformers of tert-butyl groups in cyclic systems, revealing energy barriers to rotation .
  • DFT Calculations : Include explicit solvent molecules in simulations to account for solvation effects, which may reverse the thermodynamic stability of conformers observed in vacuum .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies :

pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via HPLC-UV at 210 nm (ester absorption band).

Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

  • Hydrolysis Pathways : LC-MS identifies hydrolyzed products (e.g., 2-bromohexanoic acid and tert-butanol) under acidic/basic conditions .

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?

  • Methodological Answer :

  • Base Selection : Weak bases (e.g., K₂CO₃) minimize β-hydride elimination compared to strong bases like NaOH.
  • Microwave-Assisted Synthesis : Short reaction times reduce thermal degradation risks.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields of this compound across literature?

  • Methodological Answer :

  • Critical Parameter Analysis : Compare reaction scales, solvent purity, and catalyst batches. Small-scale reproducibility tests (1–5 mmol) under inert atmospheres (N₂/Ar) often resolve discrepancies .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., temperature, stoichiometry) affecting yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.